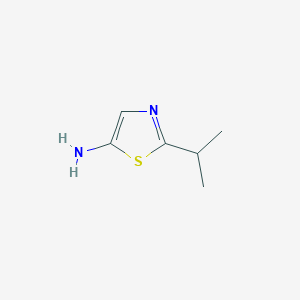

2-Isopropylthiazol-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-propan-2-yl-1,3-thiazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2S/c1-4(2)6-8-3-5(7)9-6/h3-4H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIKYZDVCEMOHEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=C(S1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Isopropylthiazol-5-amine: Pathways and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Isopropylthiazol-5-amine is a key heterocyclic building block in medicinal chemistry, valued for its presence in a variety of pharmacologically active compounds. This technical guide provides a comprehensive overview of the primary synthetic pathways for this molecule. We will delve into the strategic considerations behind different synthetic routes, offering detailed mechanistic insights and step-by-step protocols. The guide is designed to equip researchers and drug development professionals with the necessary knowledge to efficiently synthesize and utilize this important intermediate.

Introduction: The Significance of the this compound Scaffold

The thiazole ring is a privileged scaffold in drug discovery, and the specific substitution pattern of this compound offers a unique combination of lipophilicity from the isopropyl group and a key hydrogen bond donor and nucleophilic center in the 5-amino group. This arrangement makes it a versatile synthon for creating libraries of compounds for screening and lead optimization in various therapeutic areas. A robust and scalable synthesis is therefore of paramount importance.

Retrosynthetic Analysis and Key Synthetic Strategies

A retrosynthetic analysis of this compound reveals several potential bond disconnections, leading to a few primary synthetic strategies. The most prominent of these are the Cook-Heilbron thiazole synthesis, a modified Hantzsch-type synthesis, and a multi-step approach involving the reduction of a nitro intermediate.

Caption: Primary retrosynthetic approaches for this compound.

Pathway I: The Cook-Heilbron Thiazole Synthesis

The Cook-Heilbron synthesis is a powerful method for the direct formation of 5-aminothiazoles. This pathway is particularly attractive due to its convergence and the mild reaction conditions often employed. The core of this synthesis involves the reaction of an α-aminonitrile with a dithioacid or a related sulfur-containing compound.

Mechanistic Rationale

The reaction is believed to proceed through the nucleophilic attack of the amino group of the α-aminonitrile onto the electrophilic carbon of the dithioacid. This is followed by an intramolecular cyclization, where the nitrogen of the nitrile attacks the thione carbon, and subsequent tautomerization to yield the aromatic 5-aminothiazole ring. The choice of the dithioacid is crucial as it directly installs the substituent at the 2-position of the thiazole ring. For the synthesis of our target molecule, isobutyryl dithioic acid or a reactive equivalent would be the ideal reagent.

Caption: Simplified mechanism of the Cook-Heilbron synthesis.

Experimental Protocol (Proposed)

This protocol is a generalized procedure based on the principles of the Cook-Heilbron synthesis. Optimization may be required for specific substrates and scales.

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) |

| Aminoacetonitrile hydrochloride | C₂H₅ClN₂ | 92.52 |

| Isobutyryl dithioic acid | C₄H₈S₂ | 120.24 |

| Triethylamine | C₆H₁₅N | 101.19 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 |

| Saturated sodium bicarbonate solution | NaHCO₃ | 84.01 |

| Anhydrous magnesium sulfate | MgSO₄ | 120.37 |

Procedure:

-

Preparation of α-aminonitrile free base: To a suspension of aminoacetonitrile hydrochloride (1.0 eq) in dichloromethane (DCM, 10 mL/g), add triethylamine (1.1 eq) dropwise at 0 °C. Stir the mixture for 30 minutes.

-

Reaction with dithioacid: To the above mixture, add a solution of isobutyryl dithioic acid (1.05 eq) in DCM dropwise at 0 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford this compound.

Pathway II: Modified Hantzsch-Type Synthesis

The Hantzsch thiazole synthesis is a classic and versatile method for constructing the thiazole ring. A modification of this approach can be envisioned for the synthesis of this compound, likely starting from a precursor that contains the C4 and C5 atoms and the 5-amino group.

Strategic Considerations

In this approach, the key starting materials would be isothiobutyramide (to provide the C2-isopropyl and N3 components) and a suitable three-carbon synthon for the C4, C5, and 5-amino group. A plausible candidate for the latter is an α-amino-β-halonitrile or a related derivative. The reaction proceeds by nucleophilic attack of the sulfur of the isothioamide on the electrophilic carbon bearing the halogen, followed by cyclization.

Caption: Proposed modified Hantzsch-type synthesis pathway.

Experimental Protocol (Proposed)

This protocol is based on general procedures for Hantzsch-type syntheses and would require optimization.

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) |

| Isothiobutyramide | C₄H₉NS | 103.19 |

| 2-Amino-3-chloropropionitrile | C₃H₅ClN₂ | 104.54 |

| Sodium ethoxide | C₂H₅NaO | 68.05 |

| Ethanol | C₂H₅OH | 46.07 |

| Diethyl ether | (C₂H₅)₂O | 74.12 |

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve isothiobutyramide (1.0 eq) in absolute ethanol.

-

Addition of Base and Electrophile: Add sodium ethoxide (1.0 eq) to the solution and stir for 15 minutes. Then, add a solution of 2-amino-3-chloropropionitrile (1.0 eq) in ethanol dropwise.

-

Reaction and Work-up: Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC. After cooling to room temperature, pour the mixture into ice-water and extract with diethyl ether.

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography to yield the target compound.

Pathway III: Synthesis via a 5-Nitrothiazole Intermediate

An alternative strategy involves the initial synthesis of a 2-isopropyl-5-nitrothiazole, followed by the reduction of the nitro group to the desired 5-amino functionality. This approach can be advantageous if the starting materials for the nitrated thiazole are more readily available.

Synthesis of 2-Isopropyl-5-nitrothiazole

The synthesis of the 5-nitrothiazole intermediate can be achieved through various methods, including the nitration of a pre-formed 2-isopropylthiazole or by constructing the ring from nitro-containing precursors.

Reduction of the Nitro Group

The reduction of the nitro group to an amine is a well-established transformation in organic synthesis. Several methods can be employed, with catalytic hydrogenation being one of the cleanest and most efficient.

Materials and Reagents for Reduction:

| Reagent | Formula | Molar Mass ( g/mol ) |

| 2-Isopropyl-5-nitrothiazole | C₆H₈N₂O₂S | 188.21 |

| Palladium on Carbon (10%) | Pd/C | - |

| Methanol | CH₃OH | 32.04 |

| Hydrogen gas | H₂ | 2.02 |

Procedure for Reduction:

-

Hydrogenation Setup: Dissolve 2-isopropyl-5-nitrothiazole (1.0 eq) in methanol in a hydrogenation vessel.

-

Catalyst Addition: Carefully add 10 wt% palladium on carbon (5-10 mol%) to the solution.

-

Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize with hydrogen (1-3 atm). Stir the mixture vigorously at room temperature for 2-4 hours.

-

Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, carefully vent the hydrogen and purge with an inert gas. Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

-

Isolation: Concentrate the filtrate under reduced pressure to yield this compound.

Comparative Analysis of Synthetic Pathways

| Pathway | Advantages | Disadvantages |

| Cook-Heilbron Synthesis | Direct formation of the 5-amino group, often mild conditions. | Availability of the required dithioacid may be a limitation. |

| Modified Hantzsch Synthesis | Utilizes readily available starting materials. | May require optimization to control regioselectivity and avoid side reactions. |

| Nitro-Thiazole Reduction | Reliable and high-yielding reduction step. | Multi-step process, nitration can sometimes be harsh and lead to byproducts. |

Conclusion

The synthesis of this compound can be approached through several viable pathways. The Cook-Heilbron synthesis offers a direct and elegant route, while a modified Hantzsch-type reaction provides a flexible alternative. The multi-step approach involving the reduction of a nitro-thiazole intermediate is also a robust and dependable method. The choice of the optimal pathway will depend on factors such as the availability of starting materials, desired scale of the reaction, and the specific requirements for purity. This guide provides the foundational knowledge and practical protocols to enable researchers to successfully synthesize this valuable building block for their drug discovery endeavors.

References

- Cook, A. H., Heilbron, I., & Levy, A. L. (1947). Studies in the Azole Series. Part I. A new synthesis of 5-aminothiazoles. Journal of the Chemical Society (Resumed), 1594-1598.

- Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. John Wiley & Sons.

- U.S. Patent 7,408,069 B2. (2008).

- Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11622565, 2-Isopropyl-4-((N-Methylamino)Methyl)Thiazole Hydrochloride. Retrieved from [Link]

An In-depth Technical Guide to the Physicochemical Properties of 2-Isopropylthiazol-5-amine

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide offers a detailed exploration of the physicochemical properties of 2-Isopropylthiazol-5-amine, a heterocyclic amine of growing interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document leverages expert analysis of structurally related compounds and established analytical principles to provide a robust predictive profile. The methodologies and rationale behind these predictions are elucidated to ensure scientific integrity and provide a practical framework for researchers. The 2-aminothiazole scaffold is a privileged structure in drug development, known for its diverse biological activities, including potential anticancer, antimicrobial, and anti-inflammatory effects. Understanding the physicochemical properties of novel derivatives like this compound is a critical step in the hit-to-lead optimization process.

Molecular Structure and Core Chemical Attributes

This compound is characterized by a thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen. The key functional groups are a primary amine at the 5-position and an isopropyl group at the 2-position.

A Comprehensive Technical Guide to 2-Isopropylthiazol-5-amine and its Isomeric Landscape for Advanced Research and Drug Development

This guide provides an in-depth exploration of 2-isopropylthiazol-5-amine, a heterocyclic amine of interest to researchers and professionals in drug development. Due to the limited direct literature on this specific substitution pattern, this document also offers a comprehensive analysis of the closely related and more extensively studied isomer, 5-amino-2-isopropylthiazole, and the broader class of 2-alkyl-5-aminothiazoles. This approach is intended to provide a robust scientific foundation for researchers working with or targeting this chemical scaffold.

Identification and Physicochemical Properties

Table 1: Physicochemical Properties of Representative Isopropyl-Substituted Aminothiazoles

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| Methyl 2-amino-5-isopropylthiazole-4-carboxylate | 81569-25-7 | C₈H₁₂N₂O₂S | 200.26 | An ester derivative of 2-amino-5-isopropylthiazole.[1][2] |

| 2-Amino-5-isopropylthiazole-4-carboxylic acid | 288149-79-1 | C₇H₁₀N₂O₂S | 186.23 | A carboxylic acid derivative of 2-amino-5-isopropylthiazole.[3][4] |

The chemical structure of this compound is presented below, alongside its more documented isomer, 5-amino-2-isopropylthiazole.

Caption: Chemical structures of this compound and its isomer.

Synthesis Strategies for 5-Aminothiazole Scaffolds

The synthesis of 5-aminothiazoles can be achieved through several strategic pathways. The choice of method often depends on the availability of starting materials and the desired substitution pattern.

Hantzsch Thiazole Synthesis and Subsequent Amination

A foundational approach involves the classic Hantzsch thiazole synthesis, followed by the introduction of the amino group at the 5-position.

Caption: General workflow for Hantzsch synthesis followed by amination.

Experimental Protocol: Halogenation and Nucleophilic Substitution of 2-Aminothiazoles [5]

-

Halogenation : Dissolve the 2-aminothiazole derivative (2 mmol) and bromine (2 mmol) in DMF (10 mL).

-

Stir the mixture for 3 hours at room temperature.

-

Nucleophilic Substitution : Add sodium hydrogen carbonate (4 mmol) and the desired amine (2 mmol).

-

Heat the mixture in an oil bath at 70°C for 3 hours.

-

After cooling, pour the reaction mixture into ice water.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Purify the product by recrystallization or column chromatography.

Four-Component Coupling Reaction

More advanced, one-pot methodologies have been developed for the efficient synthesis of 5-aminothiazoles.

Caption: A four-component reaction for the synthesis of 5-aminothiazoles.

Spectroscopic Characterization

The structural elucidation of novel this compound and its derivatives would rely on a combination of spectroscopic techniques. While experimental data for the exact target molecule is scarce, expected spectral features can be extrapolated from related compounds.[6]

Table 2: Predicted Spectroscopic Data for 2-Isopropyl-5-aminothiazole

| Technique | Expected Chemical Shifts / Frequencies | Assignment |

| ¹H NMR | δ 6.5-7.0 (s, 1H) | Thiazole C4-H |

| δ 3.5-4.5 (br s, 2H) | -NH₂ | |

| δ 3.0-3.5 (septet, 1H) | Isopropyl CH | |

| δ 1.2-1.4 (d, 6H) | Isopropyl CH₃ | |

| ¹³C NMR | δ 160-170 | Thiazole C2 |

| δ 140-150 | Thiazole C5 | |

| δ 110-120 | Thiazole C4 | |

| δ 30-35 | Isopropyl CH | |

| δ 20-25 | Isopropyl CH₃ | |

| IR (cm⁻¹) | 3300-3500 (two bands) | N-H stretching (amine) |

| 2850-2970 | C-H stretching (aliphatic) | |

| 1580-1650 | N-H bending (amine) | |

| 1450-1550 | C=N and C=C stretching (thiazole ring) |

Reactivity and Mechanistic Insights

The 2-aminothiazole moiety is a versatile scaffold in organic synthesis. The amino group can act as a nucleophile, allowing for further functionalization. The thiazole ring itself can participate in various reactions, including electrophilic substitution, although the reactivity is influenced by the substituents. The presence of the isopropyl group at the 2-position will sterically and electronically influence the reactivity of the thiazole ring.

Applications in Drug Discovery and Medicinal Chemistry

The 2-aminothiazole core is considered a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds and approved drugs.[7][8][9][10][11]

Key Therapeutic Areas for 2-Aminothiazole Derivatives:

-

Anticancer Agents: Many 2-aminothiazole derivatives have been investigated for their antiproliferative effects on various cancer cell lines.[10]

-

Antimicrobial Agents: The thiazole nucleus is a component of some antibiotics and exhibits antibacterial and antifungal properties.[8]

-

Anti-inflammatory Agents: Certain 2-aminothiazole-containing compounds have shown potent anti-inflammatory activity.[10]

-

Neuroprotective Agents: Derivatives of 2-aminothiazole have been explored for their potential in treating neurodegenerative diseases.[8]

The diverse biological activities of this scaffold make this compound and its isomers attractive starting points for the design of novel therapeutic agents.

Conclusion

While direct information on this compound is limited, a comprehensive understanding of its synthesis, properties, and potential applications can be effectively built upon the extensive research conducted on the isomeric 5-amino-2-isopropylthiazole and the broader class of 2-aminothiazoles. The synthetic strategies and characterization data presented in this guide offer a solid foundation for researchers aiming to explore this promising area of medicinal chemistry. The established biological significance of the 2-aminothiazole scaffold underscores the potential of its isopropyl-substituted derivatives as valuable building blocks for future drug discovery endeavors.

References

-

Journal of Chemical and Pharmaceutical Research, 2014, 6(5):147-152. Synthesis of some new 5- substituted of 2-aminothiazoles. [Link]

-

ResearchGate. Synthesis of 5‐amino thiazoles via the four‐component coupling reaction. [Link]

-

ACS Publications. (2021, June 9). Single-Pot Preparation of 4-Amino-2-(het)aryl-5-Substituted Thiazoles Employing Functionalized Dithioesters as Thiocarbonyl Precursors. The Journal of Organic Chemistry. [Link]

-

PubMed Central. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. [Link]

-

ResearchGate. Emission spectra of 5-aminothiazole 4f (A) and zinc–thiazole complex 8a... [Link]

-

Khurnia Krisna Puji Pamungkas. The Chemistry of 5-aminothiazole and its derivatives. [Link]

-

National Center for Biotechnology Information. (2021). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Oxidative Medicine and Cellular Longevity. [Link]

-

KTU ePubl. (2022, July 12). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. [Link]

- Google Patents. (2008).

-

PubMed. (2016, February 15). Recent developments of 2-aminothiazoles in medicinal chemistry. [Link]

-

ResearchGate. (2022). Biological and medicinal significance of 2-aminothiazoles. [Link]

-

ResearchGate. (2016). Recent developments of 2-aminothiazoles in medicinal chemistry. [Link]

-

National Center for Biotechnology Information. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. [Link]

-

SciSpace. (2016). Recent Developments of 2‐Aminothiazoles in Medicinal Chemistry. [Link]

Sources

- 1. Buy Methyl 2-amino-5-isopropylthiazole-4-carboxylate | 81569-25-7 [smolecule.com]

- 2. Methyl 2-Amino-5-isopropylthiazole-4-carboxylate 81569-25-7 [sigmaaldrich.com]

- 3. benchchem.com [benchchem.com]

- 4. 288149-79-1 | 2-Amino-5-isopropylthiazole-4-carboxylic acid - AiFChem [aifchem.com]

- 5. jocpr.com [jocpr.com]

- 6. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

The Ascendant Scaffold: A Technical Guide to the Biological Activities of 2-Isopropylthiazol-5-amine Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals.

Abstract

The thiazole nucleus, a cornerstone in medicinal chemistry, continues to yield derivatives with a remarkable breadth of biological activities. Within this vast chemical space, the 2-aminothiazole scaffold has emerged as a "privileged structure," integral to numerous clinically approved drugs. This technical guide focuses on a specific, yet promising, subset: 2-isopropylthiazol-5-amine derivatives . While the broader 2-aminothiazole family is well-documented, this guide synthesizes the available, albeit more nascent, technical data and field-proven insights into the biological potential of derivatives bearing the characteristic 2-isopropyl and 5-amino substitutions. We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, supported by mechanistic insights, experimental protocols, and structure-activity relationship (SAR) considerations, drawing parallels from the extensively studied 2-aminothiazole class to illuminate the path for future research and development.

Introduction: The Thiazole Core in Modern Drug Discovery

Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, is a recurring motif in a multitude of biologically active compounds, from natural products like Vitamin B1 (Thiamine) to a wide array of synthetic drugs.[1][2] The electronic properties of the thiazole ring, coupled with its ability to participate in hydrogen bonding and other non-covalent interactions, make it an exceptional pharmacophore. The 2-aminothiazole moiety, in particular, has garnered significant attention for its versatile biological activities, including but not limited to anticancer, anti-inflammatory, antibacterial, antifungal, and antiviral properties.[2][3][4][5] This guide narrows the focus to the This compound scaffold, a promising area for the development of novel therapeutic agents. The introduction of an isopropyl group at the 2-position can significantly influence the lipophilicity and steric profile of the molecule, potentially leading to enhanced target engagement and improved pharmacokinetic properties.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The 2-aminothiazole scaffold is a well-established framework for the design of potent anticancer agents, most notably kinase inhibitors.[6] While direct and extensive studies on a wide range of this compound derivatives are still emerging, compelling evidence from closely related analogs suggests significant potential in this area.

Mechanistic Insights: Kinase Inhibition and Beyond

A primary mechanism by which 2-aminothiazole derivatives exert their anticancer effects is through the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[6] The 2-aminothiazole core can act as a hinge-binding motif, interacting with the ATP-binding site of various kinases.

A study on 2-(cyclopentylamino)-5-isopropylthiazol-4(5H)-one derivatives provides a concrete example of the anticancer potential of this substitution pattern. These compounds were synthesized and evaluated for their activity against a panel of human cancer cell lines, including colon carcinoma (Caco-2), pancreatic carcinoma (PANC-1), glioma (U-118 MG), human breast carcinoma (MDA-MB-231), and skin melanoma (SK-MEL-30).[7] Several of these derivatives demonstrated a notable reduction in cancer cell viability.[7]

While the specific kinase targets for the 2-isopropyl derivatives are not yet fully elucidated, the broader class of 2-aminothiazoles has been shown to inhibit a range of kinases, including:

-

Src Family Kinases: The discovery of Dasatinib, a potent pan-Src kinase inhibitor, originated from a 2-aminothiazole template.[8]

-

Cyclin-Dependent Kinases (CDKs): Thiazole-based compounds have been described as inhibitors of CDKs, which are key regulators of the cell cycle.

-

Vascular Endothelial Growth Factor Receptor (VEGFR): Inhibition of VEGFR is a critical strategy in anti-angiogenic cancer therapy, and 2-aminothiazole derivatives have shown promise in this area.

-

Epidermal Growth Factor Receptor (EGFR): Thiazole-containing hybrids have been developed as EGFR inhibitors.[9]

It is plausible that this compound derivatives could also target these or other related kinases. The isopropyl group may confer selectivity or enhanced potency by interacting with specific hydrophobic pockets within the kinase active site.

Below is a generalized workflow for the screening of novel kinase inhibitors, a crucial step in the development of targeted cancer therapies.

Figure 1. A representative workflow for the discovery and preclinical evaluation of novel kinase inhibitors.

Experimental Protocol: Synthesis of a 2-(Cyclopentylamino)-5-isopropylthiazol-4(5H)-one Derivative

The following protocol is adapted from the synthesis of 2-(cyclopentylamino)-5-isopropylthiazol-4(5H)-one.[7]

Materials:

-

2-Cyclopentylthiourea

-

Appropriate 2-bromo ester (e.g., ethyl 2-bromo-3-methylbutanoate)

-

Solvent (e.g., chloroform)

-

Diethyl ether for crystallization

Procedure:

-

Dissolve 2-cyclopentylthiourea and the 2-bromo ester in the chosen solvent.

-

The reaction conditions (temperature, time) may vary depending on the specific ester used. The original study outlines three different procedures based on the ester.[7]

-

Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).

-

Upon completion, extract the product into an organic solvent like chloroform.

-

Concentrate the organic phase under reduced pressure.

-

Crystallize the crude product from a suitable solvent system, such as diethyl ether, to obtain the pure 2-(cyclopentylamino)-5-isopropylthiazol-4(5H)-one derivative.[7]

Characterization: The final product should be characterized by standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.[7]

Antimicrobial Activity: A Renewed Front in the Fight Against Resistance

The emergence of multidrug-resistant pathogens presents a global health crisis, necessitating the discovery of novel antimicrobial agents. The 2-aminothiazole scaffold is found in several clinically used antibiotics and is a promising starting point for the development of new anti-infectives.[10]

Spectrum of Activity and Mechanistic Considerations

Derivatives of the closely related 2-amino-5-isopropylthiazole-4-carboxylic acid have demonstrated significant antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria.[11] This suggests that the 2-isopropylthiazole core can be a valuable component in the design of new antibacterial agents.

The proposed mechanisms of antimicrobial action for thiazole derivatives are diverse and can include:

-

Inhibition of Essential Enzymes: Thiazole-containing compounds may target and inhibit enzymes that are critical for microbial survival and growth.

-

Disruption of Cell Wall Synthesis: Some thiazole derivatives have been shown to interfere with the biosynthesis of peptidoglycan, a key component of the bacterial cell wall.

-

Interference with Biofilm Formation: The ability to inhibit biofilm formation is a desirable characteristic for new antimicrobial agents, as biofilms are a major contributor to persistent infections.

The lipophilic nature of the isopropyl group may enhance the ability of these derivatives to penetrate the bacterial cell membrane, thereby increasing their intracellular concentration and efficacy.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This is a standard protocol for determining the in vitro antimicrobial activity of a compound.

Materials:

-

Test compound (this compound derivative)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

-

Positive control antibiotic (e.g., ciprofloxacin)

-

Negative control (broth only)

-

Resazurin solution (for viability assessment)

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the test compound in CAMHB in the wells of a 96-well plate.

-

Add the standardized bacterial inoculum to each well containing the test compound and control wells.

-

Incubate the plates at 37°C for 18-24 hours.

-

After incubation, add the resazurin solution to each well and incubate for an additional 2-4 hours. A color change from blue to pink indicates bacterial growth.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers. The 2-aminothiazole scaffold has been explored for its anti-inflammatory potential, with some derivatives showing promising activity.[2]

Targeting Key Inflammatory Mediators

Studies on 2-amino-5-isopropylthiazole-4-carboxylic acid have indicated its potential to reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in animal models.[11] This suggests that the 2-isopropylthiazole core may have a role in managing inflammatory conditions.

The anti-inflammatory effects of thiazole derivatives are often attributed to the inhibition of enzymes involved in the inflammatory pathway, such as:

-

Cyclooxygenase (COX) enzymes (COX-1 and COX-2): These enzymes are involved in the synthesis of prostaglandins, which are key mediators of inflammation.

-

Lipoxygenase (LOX) enzymes: These enzymes are involved in the production of leukotrienes, another class of inflammatory mediators.

-

Inducible Nitric Oxide Synthase (iNOS): This enzyme produces nitric oxide, which plays a role in the inflammatory response.

The following diagram illustrates a simplified inflammatory signaling pathway that can be targeted by anti-inflammatory drugs.

Figure 2. A simplified overview of a pro-inflammatory signaling pathway and a potential point of intervention for anti-inflammatory thiazole derivatives.

Structure-Activity Relationships (SAR) and Future Directions

While a comprehensive SAR for this compound derivatives is yet to be established due to the limited number of published studies, some general principles can be inferred from the broader 2-aminothiazole literature.

-

Substitution at the 5-amino group: The nature of the substituent on the 5-amino group is critical for biological activity. Acylation or sulfonylation of this amine can lead to derivatives with diverse pharmacological profiles.

-

The role of the 2-isopropyl group: This group likely contributes to the lipophilicity of the molecule, which can influence cell permeability and interaction with hydrophobic pockets in target proteins. Systematic variation of the alkyl group at this position could be a fruitful area for future research.

-

Substitution at the 4-position: The 4-position of the thiazole ring is another key point for modification. As seen in the case of 2-amino-5-isopropylthiazole-4-carboxylic acid, the presence of a carboxylic acid group can impart specific biological activities.[11]

Future research should focus on the systematic synthesis and biological evaluation of a library of this compound derivatives to build a robust SAR. This will enable the rational design of more potent and selective compounds for specific therapeutic targets.

Conclusion

The this compound scaffold represents a promising, yet underexplored, area in medicinal chemistry. Drawing on the well-established biological activities of the broader 2-aminothiazole class, there is a strong rationale for the continued investigation of these derivatives as potential anticancer, antimicrobial, and anti-inflammatory agents. The initial findings for closely related analogs are encouraging and provide a solid foundation for future research. A systematic approach to the synthesis, biological evaluation, and SAR studies of this compound derivatives is warranted to unlock their full therapeutic potential.

References

-

BenchChem. 2-Amino-5-isopropylthiazole-4-carboxylic Acid|CAS 288149-79-1.

-

Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. Molecules. 2023;28(8):3505.

-

Method for synthesizing 2-isopropyl-4-(methylaminomethyl)thiazole. CN104557763A.

-

Thiazole compounds. US20020107255A1.

-

Process for preparing 2-aminothiazole-5-aromatic carboxamides as kinase inhibitors. US8680103B2.

-

Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. US7408069B2.

-

Isopropyl amine derivatives, processes for their preparation and medicaments containing them. EP0009168A1.

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. 2021;26(5):1449.

-

2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. J Med Chem. 2006;49(23):6819-32.

-

Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors. Bioorg Med Chem Lett. 2006;16(9):2411-5.

-

Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Drug Dev Res. 2021;82(5):635-654.

-

Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chim Slov. 2015;62(2):247-71.

-

2-Isopropyl-4-((N-Methylamino)Methyl)Thiazole Hydrochloride. PubChem.

-

Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Adv. 2022;12(45):29285-29307.

-

Structure–activity relationship (SAR) studies of 3-(2-amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-dione: Development of potential substrate-specific ERK1/2 inhibitors. Bioorg Med Chem Lett. 2008;18(19):5323-7.

-

Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Pharmaceuticals (Basel). 2022;15(5):580.

-

Thiazole derivatives: prospectives and biological applications. J Mol Struct. 2024;1301:137351.

-

Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. J Chem. 2013;2013:621415.

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. 2021;26(5):1449.

-

Ethyl 2-amino-5-isopropylthiazole-4-carboxylate. BLD Pharm.

-

Novel 2-(5-Aryl-4,5-Dihydropyrazol-1-yl)thiazol-4-One as EGFR Inhibitors: Synthesis, Biological Assessment and Molecular Dockin. Drug Des Devel Ther. 2022;16:1455-1473.

-

Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre. 2014;6(5):134-150.

-

2-Isopropylthiazole-5-carbaldehyde. Sigma-Aldrich.

Sources

- 1. researchgate.net [researchgate.net]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scienceopen.com [scienceopen.com]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

Spectroscopic Profile of 2-Isopropylthiazol-5-amine: A Technical Guide for Researchers

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2-isopropylthiazol-5-amine, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this document presents a detailed analysis based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), drawing comparisons with structurally analogous compounds. This guide is intended to serve as a valuable resource for researchers, aiding in the identification, characterization, and quality control of this compound in a laboratory setting.

Molecular Structure and Spectroscopic Overview

This compound is characterized by a thiazole ring substituted with an isopropyl group at the 2-position and an amino group at the 5-position. The presence of these functional groups gives rise to a unique spectroscopic fingerprint that can be used for its unambiguous identification.

Molecular Structure Diagram

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the protons of the isopropyl group, the amino group, and the thiazole ring.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -CH(CH₃)₂ | 3.0 - 3.2 | Septet | ~7.0 | 1H |

| -CH(CH₃)₂ | 1.2 - 1.4 | Doublet | ~7.0 | 6H |

| -NH₂ | 4.5 - 5.5 | Broad Singlet | - | 2H |

| Thiazole-H4 | 6.5 - 6.7 | Singlet | - | 1H |

Causality of Predicted Chemical Shifts:

-

The methine proton of the isopropyl group is deshielded by the adjacent thiazole ring, resulting in a downfield shift.[1]

-

The methyl protons of the isopropyl group are expected to appear as a doublet due to coupling with the methine proton.

-

The amino protons typically appear as a broad singlet, and their chemical shift can be highly variable depending on the solvent and concentration.[1][2] The addition of D₂O would cause this signal to disappear, confirming its assignment.[1]

-

The proton at the C4 position of the thiazole ring is in an electron-rich environment, leading to a characteristic chemical shift in the aromatic region.

Predicted ¹³C NMR Data

The carbon-13 NMR spectrum will provide information on the number and electronic environment of the carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C =O (in acids and esters) | 160 - 185 |

| C in aromatic rings | 125 - 150 |

| C =C (in alkenes) | 115 - 140 |

| RC H₂O- | 50 - 90 |

| RC H₂NH₂ | 30 - 65 |

| R₃C H | 25 - 35 |

| R₂C H₂ | 16 - 25 |

| RC H₃ | 10 - 15 |

¹³C NMR Chemical Shift Ranges

Caption: General ¹³C NMR chemical shift ranges for common carbon environments.[3]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Thiazole-C2 | 170 - 175 |

| Thiazole-C5 | 145 - 150 |

| Thiazole-C4 | 110 - 115 |

| -CH(CH₃)₂ | 30 - 35 |

| -CH(CH₃)₂ | 22 - 25 |

Rationale for Predicted Chemical Shifts:

-

Thiazole-C2 , being adjacent to two heteroatoms (N and S) and the isopropyl group, is expected to be the most downfield carbon.

-

Thiazole-C5 , bonded to the amino group, will also be significantly deshielded.

-

Thiazole-C4 is anticipated to be the most upfield of the ring carbons.

-

The isopropyl carbons will appear in the aliphatic region of the spectrum.[3]

Experimental Protocol for NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Materials:

-

This compound sample

-

Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)

-

5 mm NMR tubes

-

NMR spectrometer (400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in an NMR tube.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse sequence.

-

Typical parameters: spectral width of 10-15 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds. A greater number of scans will be required to achieve a good signal-to-noise ratio.[4]

-

-

Data Processing:

-

Apply Fourier transformation to the acquired data.

-

Phase correct the spectra.

-

Reference the chemical shifts to the residual solvent peak.

-

Integrate the peaks in the ¹H spectrum.[4]

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric and symmetric) | 3400 - 3250 | Medium, Sharp |

| C-H Stretch (aliphatic) | 2970 - 2870 | Strong |

| N-H Bend | 1650 - 1580 | Medium |

| C=N Stretch (thiazole ring) | 1550 - 1500 | Medium to Strong |

| C-N Stretch (aromatic amine) | 1335 - 1250 | Strong |

Interpretation of Predicted Absorptions:

-

The presence of a primary amine is indicated by two distinct N-H stretching bands.[2][5] These bands are typically sharper than the O-H stretch of alcohols.[2][5]

-

The C-H stretching of the isopropyl group will be prominent in the aliphatic region.

-

The N-H bending vibration provides further evidence for the primary amine.[5]

-

The C=N and C-N stretching vibrations are characteristic of the thiazole ring and the aromatic amine functionality, respectively.[5]

Experimental Protocol for IR Spectroscopy

Objective: To obtain an IR spectrum to identify the functional groups.

Materials:

-

This compound sample

-

Potassium bromide (KBr), IR grade

-

Agate mortar and pestle

-

Pellet press

-

FT-IR spectrometer

Procedure:

-

Sample Preparation (KBr Pellet):

-

Thoroughly grind 1-2 mg of the sample with 100-200 mg of dry KBr powder.

-

Transfer the mixture to a pellet die and apply pressure to form a translucent pellet.[4]

-

-

Background Spectrum: Record a background spectrum to account for atmospheric CO₂ and H₂O.[4]

-

Sample Spectrum: Place the KBr pellet in the sample holder and record the spectrum.

-

Data Acquisition: Collect the spectrum in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Predicted Mass Spectrum Data

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 142, corresponding to the molecular weight of this compound.

-

Major Fragmentation Pathways: The fragmentation of the molecular ion is likely to proceed via two main pathways:

-

Loss of a methyl radical (•CH₃): This would result in a fragment ion at m/z = 127. This is a common fragmentation pattern for isopropyl groups.

-

Loss of a neutral molecule of acetonitrile (CH₃CN): This is a characteristic fragmentation of the thiazole ring, leading to a fragment ion at m/z = 101.

-

Predicted Mass Spectrometry Fragmentation

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocol for Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern.

Materials:

-

This compound sample

-

Methanol or acetonitrile (HPLC grade)

-

Mass spectrometer (e.g., with Electrospray Ionization - ESI)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent.

-

Instrument Setup:

-

Calibrate the mass spectrometer using a standard calibration solution.

-

Set the ionization source parameters (e.g., capillary voltage, gas flow rates) to optimal values.

-

-

Data Acquisition:

-

Infuse the sample solution into the mass spectrometer.

-

Acquire the mass spectrum in the positive ion mode over an appropriate m/z range.

-

Conclusion

This technical guide provides a detailed, albeit predicted, spectroscopic profile of this compound. The presented NMR, IR, and MS data, along with the outlined experimental protocols, offer a solid foundation for researchers working with this compound. It is important to note that while these predictions are based on sound chemical principles and data from analogous structures, experimental verification is essential for definitive structural confirmation. This guide serves as a starting point for such investigations, enabling scientists to anticipate spectral features and design appropriate analytical methodologies.

References

Sources

discovery and history of 2-Isopropylthiazol-5-amine

An In-depth Technical Guide to the Synthesis and Significance of 2-Isopropylthiazol-5-amine

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This compound is a heterocyclic amine that, while not possessing a widely documented individual history of discovery, represents a valuable building block in the field of medicinal chemistry. Its structure combines the privileged 2-substituted thiazole scaffold with a reactive C5-amino group, making it a strategic intermediate for the synthesis of more complex molecules, particularly in drug development. The history of this compound is intrinsically linked to the broader history and development of synthetic methodologies for functionalizing the thiazole ring. This guide provides a comprehensive overview of the plausible synthetic routes to this compound, grounded in established chemical principles. We will detail two primary, logically derived synthetic pathways, provide step-by-step experimental protocols, and discuss the chemical reasoning behind these strategies. This document is intended for researchers, chemists, and drug development professionals seeking a deep technical understanding of this compound's synthesis and potential applications.

The Thiazole Core: A Privileged Scaffold in Medicinal Chemistry

The thiazole ring is a cornerstone of medicinal chemistry, present in a multitude of approved drugs and clinical candidates. Its unique electronic properties, ability to act as a bioisostere for other aromatic systems, and capacity to engage in hydrogen bonding make it a highly sought-after motif. The 2-aminothiazole moiety, in particular, has been identified as a "privileged structure" due to its frequent appearance in compounds targeting a wide array of proteins.[1] Derivatives of 2-aminothiazoles exhibit a vast range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3]

While the C2 position is commonly substituted with an amino group, the synthesis of C5-aminothiazoles like the topic compound presents a distinct set of chemical challenges and opportunities. The C5-amino group provides an alternative vector for molecular elaboration, enabling the exploration of different chemical spaces and target interactions.

Synthetic Strategies for 5-Aminothiazoles: A Methodological Overview

The direct synthesis of this compound has not been prominently featured in seminal literature. Therefore, its preparation relies on the logical application of well-established methods for thiazole functionalization. Two robust and chemically sound strategies are proposed, starting from a common precursor, 2-isopropylthiazole.

-

The Nitration-Reduction Pathway: A classic and reliable method in aromatic and heterocyclic chemistry involves the introduction of a nitro group, which then serves as a precursor to the amine via reduction. The synthesis of 2-Amino-5-nitrothiazole is a known process, suggesting this pathway is highly feasible.[4][5]

-

The Amide Rearrangement Pathway: Name reactions like the Hofmann and Curtius rearrangements provide powerful tools for converting carboxylic acid derivatives into primary amines.[6][7] These reactions proceed via an isocyanate intermediate and result in the loss of one carbon atom, providing a precise method to install the C5-amino group from a C5-carboxy functional group.[8][9]

The choice between these pathways in a research or industrial setting would depend on factors such as starting material availability, functional group tolerance of other substituents, and overall yield and purity considerations.

Proposed Synthetic Routes and Detailed Protocols

This section details the step-by-step methodologies for the two primary proposed synthetic pathways.

Pathway A: Nitration-Reduction of 2-Isopropylthiazole

This pathway involves three main stages: the initial synthesis of the 2-isopropylthiazole core, subsequent electrophilic nitration at the C5 position, and final reduction of the nitro group to the target amine.

Sources

- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Curtius Rearrangement | NROChemistry [nrochemistry.com]

- 3. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]

- 4. nbinno.com [nbinno.com]

- 5. 2-Amino-5-Nitrothiazole (IARC Summary & Evaluation, Volume 31, 1983) [inchem.org]

- 6. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 7. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 8. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent Advances in the Hofmann Rearrangement and Its Application to Natural Product Synthesis | Bentham Science [eurekaselect.com]

Potential Research Areas for 2-Isopropylthiazol-5-amine: A Technical Guide for Drug Discovery Professionals

Abstract

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and FDA-approved drugs.[1][2] This technical guide provides a comprehensive exploration of the potential research avenues for a specific, yet underexplored derivative: 2-Isopropylthiazol-5-amine. We will delve into rational synthetic strategies, propose promising therapeutic targets based on structure-activity relationship (SAR) analyses of analogous compounds, and present detailed experimental workflows for the biological evaluation of this novel molecule. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals seeking to unlock the therapeutic potential of this promising chemical entity.

Introduction: The Scientific Case for this compound

The thiazole ring is a five-membered heterocyclic motif containing sulfur and nitrogen atoms that is present in numerous natural products and synthetic compounds with diverse pharmacological activities.[3] The 2-aminothiazole moiety, in particular, has garnered significant attention in drug discovery, with derivatives exhibiting anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[4][5] Prominent examples of drugs containing this scaffold include the kinase inhibitor Dasatinib and the PI3K inhibitor Alpelisib, underscoring its clinical significance.[6][7]

The introduction of an isopropyl group at the 2-position and an amine at the 5-position of the thiazole ring creates a unique chemical entity, this compound. The isopropyl group, while relatively small, can introduce beneficial steric and lipophilic characteristics that may enhance binding to biological targets and improve pharmacokinetic properties. The 5-amino group serves as a crucial handle for further chemical modification, allowing for the exploration of a wide chemical space to optimize biological activity. This guide will provide a roadmap for the systematic investigation of this compound, from its synthesis to its potential therapeutic applications.

Synthetic and Medicinal Chemistry Exploration

A key advantage of small molecule drug discovery is the ability to synthesize and modify compounds to optimize their properties. Here, we propose a rational and efficient synthetic route to this compound and outline a medicinal chemistry strategy for analog development.

Proposed Synthetic Pathway

A plausible and efficient three-step synthetic route to this compound is outlined below. This pathway leverages well-established and scalable chemical transformations.

Caption: Proposed synthetic pathway for this compound.

Step 1: Synthesis of 2-Isopropylthiazole (Hantzsch Thiazole Synthesis)

The Hantzsch thiazole synthesis is a classic and versatile method for constructing the thiazole ring.

-

Protocol:

-

To a solution of isobutyramide (1.0 eq) in a suitable solvent such as ethanol, add a halogenated dicarbonyl compound, for example, 1,3-dichloroacetone (1.1 eq).

-

The reaction mixture is heated to reflux for several hours while monitoring the progress by thin-layer chromatography (TTC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is dissolved in an organic solvent (e.g., ethyl acetate), washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel to afford 2-isopropylthiazole.

-

Step 2: Nitration of 2-Isopropylthiazole

Electrophilic nitration of 2-alkylthiazoles typically occurs at the 5-position under controlled conditions.

-

Protocol:

-

2-Isopropylthiazole (1.0 eq) is added dropwise to a pre-cooled (0 °C) mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (2.0 eq).

-

The reaction mixture is stirred at 0 °C for a specified time, with careful monitoring to prevent over-nitration.

-

The reaction is quenched by pouring it onto crushed ice.

-

The precipitated product, 2-isopropyl-5-nitrothiazole, is collected by filtration, washed with cold water until neutral, and dried.

-

Further purification can be achieved by recrystallization.

-

Step 3: Reduction of 2-Isopropyl-5-nitrothiazole to this compound

The nitro group can be efficiently reduced to a primary amine using various methods.

-

Protocol (Catalytic Hydrogenation):

-

2-Isopropyl-5-nitrothiazole (1.0 eq) is dissolved in a suitable solvent like ethanol or methanol.

-

A catalytic amount of palladium on carbon (10% Pd/C) is added to the solution.

-

The mixture is subjected to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stirred at room temperature until the reaction is complete (monitored by TLC).

-

The catalyst is removed by filtration through a pad of Celite.

-

The filtrate is concentrated under reduced pressure to yield this compound.

-

Medicinal Chemistry Strategy for Analog Development

The 5-amino group of the target compound is an ideal point for diversification to explore structure-activity relationships. A library of analogs can be generated through various reactions, including:

-

Amide Coupling: Reaction with a diverse set of carboxylic acids or acyl chlorides to generate a library of amides.

-

Sulfonamide Formation: Reaction with various sulfonyl chlorides to produce sulfonamides.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to yield secondary and tertiary amines.

-

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.

This systematic exploration will allow for the fine-tuning of physicochemical properties and biological activity.

Potential Biological Targets and Therapeutic Areas

Based on the extensive literature on the biological activities of 2-aminothiazole derivatives, several high-potential therapeutic areas and molecular targets can be proposed for this compound.[2][4][5]

Oncology

The 2-aminothiazole scaffold is a well-established pharmacophore in oncology.[6][7]

-

Potential Targets:

-

Protein Kinases: Many 2-aminothiazole derivatives are potent kinase inhibitors.[8][9][10] Key kinase families to investigate include:

-

PI3K/Akt/mTOR Pathway: Given the precedent of Alpelisib, investigating the inhibitory potential against PI3K isoforms is a logical starting point.[7]

-

Other Cancer-Related Targets: DNA intercalation and inhibition of enzymes like glutaminase are also possibilities.[12][13]

-

Caption: Potential oncological targets for this compound.

Infectious Diseases

2-Aminothiazole derivatives have demonstrated a broad spectrum of antimicrobial activity.[1][14]

-

Potential Applications:

-

Antibacterial: Screening against a panel of Gram-positive and Gram-negative bacteria, including drug-resistant strains.

-

Antifungal: Evaluation against common fungal pathogens.

-

Antitubercular: Testing against Mycobacterium tuberculosis, a known target for this class of compounds.[14]

-

Inflammatory Diseases

The anti-inflammatory properties of 2-aminothiazoles suggest potential applications in treating chronic inflammatory conditions.[4]

-

Potential Mechanisms:

-

Inhibition of pro-inflammatory cytokine production.

-

Modulation of key signaling pathways in immune cells.

-

Neurological Disorders

Emerging evidence suggests that aminothiazole derivatives can modulate targets in the central nervous system.

-

Potential Targets:

-

Ion Channels: Modulation of calcium-activated potassium channels has been reported for some 2-aminothiazole derivatives.[15][16]

-

G-Protein Coupled Receptors (GPCRs): The vast GPCR family presents numerous opportunities for novel modulators.[17][18]

-

γ-Secretase: Modulation of this enzyme is a therapeutic strategy for Alzheimer's disease, and some aminothiazoles have shown activity.[19]

-

Proposed Experimental Workflows for Screening and Validation

A tiered screening approach is recommended to efficiently evaluate the biological activity of this compound and its analogs.

Caption: Tiered experimental workflow for biological evaluation.

Primary Screening

The initial screening should be broad to identify promising areas of activity.

-

Phenotypic Screening:

-

Protocol (Cancer Cell Viability Assay - MTT):

-

Seed cancer cell lines from various origins (e.g., breast, lung, colon) in 96-well plates.

-

After 24 hours, treat the cells with a range of concentrations of this compound.

-

Incubate for 48-72 hours.

-

Add MTT reagent and incubate for 4 hours.

-

Add solubilization solution (e.g., DMSO) and measure the absorbance at 570 nm.

-

Calculate the percentage of cell viability relative to untreated controls.

-

-

-

Target-Based Screening:

-

Protocol (Kinase Panel Screen):

-

Submit this compound to a commercial kinase panel screening service (e.g., Eurofins, Promega).

-

The compound is typically tested at a single high concentration (e.g., 10 µM) against a broad panel of kinases.

-

The percentage of inhibition for each kinase is determined.

-

-

Secondary Assays

Hits from the primary screen should be further characterized.

-

IC50 Determination: For active compounds, determine the half-maximal inhibitory concentration (IC50) using a dose-response curve in the relevant assay (e.g., cell viability or in vitro kinase assay).

-

Mechanism of Action Studies:

-

Protocol (Kinase Inhibition Assay - Example):

-

In a microplate, combine the kinase, a fluorescently labeled peptide substrate, and varying concentrations of the inhibitor.

-

Initiate the reaction by adding ATP.

-

After a defined incubation period, stop the reaction and measure the amount of phosphorylated substrate.

-

Determine the IC50 value from the dose-response curve.

-

-

Cellular Assays

To confirm the on-target activity in a cellular context.

-

Target Engagement Assays: Utilize techniques like Cellular Thermal Shift Assay (CETSA) to confirm that the compound binds to the intended target in cells.

-

Downstream Signaling Analysis: Use methods like Western blotting to assess the phosphorylation status of downstream substrates of the target kinase, confirming the functional consequence of target inhibition.

Data Summary and Interpretation

To facilitate the analysis and comparison of data generated from the proposed experimental workflows, the results should be organized into clear and concise tables.

Table 1: Hypothetical Anticancer Activity Data

| Compound ID | R Group at 5-amino | Cell Line | IC50 (µM) |

| 1 | -H | MCF-7 (Breast) | > 50 |

| 1a | -C(O)CH3 | MCF-7 (Breast) | 15.2 |

| 1b | -SO2Ph | MCF-7 (Breast) | 8.7 |

| 1c | -CH2-Ph | MCF-7 (Breast) | 22.1 |

| 1 | -H | A549 (Lung) | > 50 |

| 1a | -C(O)CH3 | A549 (Lung) | 25.8 |

| 1b | -SO2Ph | A549 (Lung) | 12.4 |

| 1c | -CH2-Ph | A549 (Lung) | 35.6 |

Table 2: Hypothetical Kinase Inhibition Data

| Compound ID | Target Kinase | % Inhibition @ 10 µM | IC50 (nM) |

| 1b | Src | 92 | 150 |

| 1b | Abl | 88 | 210 |

| 1b | EGFR | 45 | > 1000 |

| 1b | CDK2 | 15 | > 10000 |

Conclusion

This compound represents a promising, yet largely unexplored, chemical scaffold with significant potential for the development of novel therapeutics. This technical guide has outlined a clear path forward for its investigation, from a robust synthetic strategy to a comprehensive biological evaluation plan. The proposed research areas in oncology, infectious diseases, inflammation, and neurology are based on the well-documented activities of the broader 2-aminothiazole class. By systematically exploring the structure-activity relationships through analog synthesis and employing a tiered screening approach, researchers can efficiently identify and validate the therapeutic potential of this intriguing molecule. The methodologies and insights provided herein are intended to empower drug discovery professionals to embark on the exciting journey of unlocking the full potential of this compound.

References

-

2‐Aminothiazoles containing biological active molecules in recent drug discovery and development process. - ResearchGate. Available at: [Link]

-

Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed. Available at: [Link]

-

Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC - PubMed Central. Available at: [Link]

-

A REVIEW ON SUBSTITUTED THIAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES. Available at: [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI. Available at: [Link]

-

Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery | Request PDF - ResearchGate. Available at: [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - NIH. Available at: [Link]

-

Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities - PubMed. Available at: [Link]

-

Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed Central. Available at: [Link]

-

An Overview of Thiazole Derivatives and its Biological Activities. Available at: [Link]

-

2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed. Available at: [Link]

-

Structural and Mechanistic Basis of the Inhibitory Potency of Selected 2-Aminothiazole Compounds on Protein Kinase CK2 | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

-

Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Available at: [Link]

-

2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)] - ACS Publications. Available at: [Link]

-

Chemical structures of diverse reported aminothiazole kinase inhibitors. - ResearchGate. Available at: [Link]

-

Biological and medicinal significance of 2-aminothiazoles - ResearchGate. Available at: [Link]

-

Ultrasonic Insight into Substituted Thiazoles and its Biological Activity. Available at: [Link]

-

Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Available at: [Link]

-

Structure-activity relationships of a series of 2-amino-4-thiazole-containing renin inhibitors | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

-

Initial SAR studies on apamin-displacing 2-aminothiazole blockers of calcium-activated small conductance potassium channels - PubMed. Available at: [Link]

-

An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics - FABAD Journal of Pharmaceutical Sciences. Available at: [Link]

-

Synthesis, characterization & biological activity of Isopropyl Thiazole derivatives of the natural products Distamycin & Proximicin - An-Najah Repository. Available at: [Link]

-

Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity - PMC - NIH. Available at: [Link]

-

[Biological activity of the isothiazole derivatives] - PubMed. Available at: [Link]

-

Modulation of ion channels in neurons and other cells - PubMed - NIH. Available at: [Link]

-

G Protein-Coupled Receptors as Targets for Approved Drugs: How Many Targets and How Many Drugs? - PMC - NIH. Available at: [Link]

-

Biological and medicinal significance of 2-aminothiazoles - Scholars Research Library. Available at: [Link]

-

Exploiting the Diversity of Ion Channels: Modulation of Ion Channels for Therapeutic Indications - PubMed. Available at: [Link]

-

Modulation of Ion Channels in the Axon: Mechanisms and Function - Frontiers. Available at: [Link]

-

2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1 - NIH. Available at: [Link]

-

Discovery of aminothiazole derivatives as a chemical scaffold for glutaminase inhibition. Available at: [Link]

-

Aminothiazoles as γ-secretase modulators - PubMed. Available at: [Link]

-

(PDF) Ion Channels and their Modulation - ResearchGate. Available at: [Link]

-

GPCR therapies: Eight promising biotechs hacking the cell signaling pathway - Labiotech.eu. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. isca.me [isca.me]

- 4. researchgate.net [researchgate.net]

- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1: Identification of an allosteric binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, characterization & biological activity of Isopropyl Thiazole derivatives of the natural products Distamycin & Proximicin [repository.najah.edu]

- 13. researchgate.net [researchgate.net]

- 14. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Initial SAR studies on apamin-displacing 2-aminothiazole blockers of calcium-activated small conductance potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Exploiting the Diversity of Ion Channels: Modulation of Ion Channels for Therapeutic Indications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. G Protein-Coupled Receptors as Targets for Approved Drugs: How Many Targets and How Many Drugs? - PMC [pmc.ncbi.nlm.nih.gov]

- 18. labiotech.eu [labiotech.eu]

- 19. Aminothiazoles as γ-secretase modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

A Theoretical Deep Dive into 2-Isopropylthiazol-5-amine: A Computational Guide for Drug Discovery

Abstract

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs.[1][2] This technical guide provides a comprehensive theoretical framework for the investigation of a promising, yet underexplored, derivative: 2-Isopropylthiazol-5-amine. In the absence of extensive experimental data, this document serves as a roadmap for researchers, scientists, and drug development professionals, detailing a robust computational approach to elucidate its structural, electronic, and reactive properties. By leveraging Density Functional Theory (DFT) and molecular docking simulations, we can unlock predictive insights into its potential as a valuable scaffold for novel therapeutic agents. This guide emphasizes the causality behind computational choices, ensuring a self-validating and authoritative exploration of this compound's chemical landscape.

Introduction: The Significance of the 2-Aminothiazole Scaffold and the Case for this compound

The 2-aminothiazole ring is a privileged structure in drug discovery, renowned for its wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties.[3] This five-membered heterocycle, containing both sulfur and nitrogen, is a key component in clinically significant drugs such as Dasatinib and Alpelisib.[1] Its prevalence stems from its ability to engage in various non-covalent interactions with biological targets, acting as a versatile pharmacophore.[2]

While much research has focused on substitutions at the 2-amino and 4-positions of the thiazole ring, the 5-amino isomer, particularly with alkyl substitutions at the 2-position like in this compound, represents a compelling area for new discovery. The isopropyl group, with its moderate steric bulk and lipophilicity, can significantly influence the molecule's pharmacokinetic and pharmacodynamic profile.

Theoretical and computational studies provide a powerful, cost-effective, and rapid means to explore the potential of such novel compounds before committing to extensive synthetic and experimental work.[4] This guide outlines a proposed theoretical investigation into this compound, establishing a foundational understanding of its intrinsic properties and predictive biological interactions.

A Proposed Computational Workflow for Characterizing this compound

The following diagram illustrates a comprehensive computational workflow designed to thoroughly characterize this compound, from its fundamental electronic structure to its potential as a drug candidate.

Caption: Proposed computational workflow for the theoretical study of this compound.

Molecular Structure and Electronic Properties: A DFT-Based Approach

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[5] For a molecule like this compound, a DFT approach can provide highly accurate predictions of its geometry and electronic characteristics.

Geometry Optimization

The first crucial step is to determine the most stable 3D conformation of the molecule. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms.

Protocol for Geometry Optimization:

-

Software: Gaussian, Q-Chem, or PySCF.[6]

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and well-validated hybrid functional for organic molecules.[7]

-

Basis Set: 6-311++G(d,p) is recommended to provide a good balance between accuracy and computational cost, allowing for polarization and diffuse functions.

-

Solvation Model: To simulate a more biologically relevant environment, an implicit solvation model like the Polarizable Continuum Model (PCM) can be employed, using water as the solvent.[8]

The output of this calculation will provide the optimized bond lengths, bond angles, and dihedral angles of this compound. A subsequent frequency calculation is essential to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).[9]

Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity.[10] The HOMO is the orbital from which an electron is most likely to be donated, indicating nucleophilic character. The LUMO is the orbital to which an electron is most likely to be accepted, indicating electrophilic character.[10]